2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study protein interactions and enzyme activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a carbohydrazide group.
2-(2,4-Dichlorophenyl)quinoline-4-carboxamide: This compound has an amide group instead of a carbohydrazide group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICOSXEYHZCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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